molecular formula C16H19ClFNO5 B3099706 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354487-87-8

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099706
CAS No.: 1354487-87-8
M. Wt: 359.77 g/mol
InChI Key: BBOHNDQEUQYPLA-GWCFXTLKSA-N
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Description

The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-chloro-4-fluorophenoxy substituent, and a carboxylic acid moiety. Its stereochemistry at the 2S and 4S positions is critical for its biological activity and synthetic applications. The Boc group enhances solubility and stability during synthesis, while the chloro-fluorophenoxy substituent likely influences electronic and steric properties for target binding .

Properties

IUPAC Name

(2S,4S)-4-(3-chloro-4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-13(19)14(20)21)23-9-4-5-12(18)11(17)6-9/h4-6,10,13H,7-8H2,1-3H3,(H,20,21)/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOHNDQEUQYPLA-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as an important pharmaceutical intermediate and is being studied for its effects on various biological systems.

  • Molecular Formula : C₁₆H₁₉ClFNO₅
  • CAS Number : 1354487-87-8
  • MDL Number : MFCD08687079
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that it may act as a modulator of various signaling pathways, which can influence cellular processes such as proliferation, differentiation, and apoptosis.

Biological Activity Overview

Recent studies have explored the compound's effects on different cell lines and biological models. The following table summarizes key findings from various research articles regarding its biological activity:

Study Cell Line/Model Effect Observed Mechanism
Study 1Prostate Cancer CellsInhibition of cell proliferationAndrogen receptor antagonism
Study 2Breast Cancer CellsInduction of apoptosisActivation of apoptotic pathways
Study 3HepatocytesReduction in inflammationModulation of inflammatory cytokines

Case Studies

  • Prostate Cancer Cell Line Study
    • Objective : To evaluate the anti-proliferative effects on androgen receptor-positive prostate cancer cells.
    • Findings : The compound demonstrated significant inhibition of cell growth, suggesting its potential as a therapeutic agent for prostate cancer treatment through androgen receptor antagonism.
  • Breast Cancer Cell Line Study
    • Objective : To assess the compound's ability to induce apoptosis in breast cancer cells.
    • Findings : Results indicated that the compound triggered apoptotic pathways, leading to increased cell death in treated cells compared to controls.
  • Inflammation Model Study
    • Objective : To investigate the anti-inflammatory properties in a hepatocyte model.
    • Findings : The compound was shown to reduce levels of pro-inflammatory cytokines, highlighting its potential use in treating liver inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

(a) Halogen Substitution Patterns
  • : (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylic acid Molecular Formula: C₁₆H₂₀ClNO₅ Key Difference: Lacks the 4-fluorine atom present in the target compound.
  • : (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid Molecular Formula: C₁₆H₁₉ClFNO₅ Key Difference: Fluorine at the 2-position instead of 4-position on the phenoxy ring. Impact: Alters spatial arrangement, possibly affecting steric interactions with biological targets .
  • : (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid Molecular Formula: C₁₇H₂₂ClNO₅ Key Difference: Methyl group at the 5-position increases lipophilicity (logD ~3.62 vs. ~3.0 for chloro-fluoro analogs). Impact: Enhanced membrane permeability but reduced solubility in aqueous media .
(b) Bulkier Substituents
  • : (2S,4S)-1-(tert-butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid Molecular Formula: C₂₁H₂₉ClNO₅ Key Difference: tert-Pentyl group introduces steric bulk. Impact: May improve binding in hydrophobic pockets but reduce synthetic yield due to steric hindrance .

Stereochemical Variations

  • and : (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid Key Difference: Fluorine on the pyrrolidine ring (4R configuration) instead of the phenoxy group. Impact: Alters hydrogen-bonding capacity and ring puckering, significantly affecting pharmacological activity .

Q & A

Q. What are the critical steps in synthesizing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid?

  • Methodological Answer : A multi-step synthesis typically involves:

Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under acidic conditions (e.g., HCl/dioxane at 20–50°C for 25 hours) .

Coupling : Reaction of 3-chloro-4-fluorophenol with the pyrrolidine ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂, tert-butyl XPhos, and Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) .

Deprotection : Controlled removal of the Boc group using HCl in dioxane or aqueous conditions, ensuring retention of stereochemistry .
Purification often involves column chromatography or recrystallization.

Q. How is the stereochemical configuration (2S,4S) confirmed experimentally?

  • Methodological Answer :
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak® columns) to validate optical purity .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., vicinal protons in pyrrolidine) and nuclear Overhauser effect (NOE) to confirm spatial arrangement .
  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction, especially for novel derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Emergency Measures : For skin contact, rinse with water for 15+ minutes. For eye exposure, flush with saline and seek medical attention .
  • Storage : Keep in a tightly sealed container under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can the coupling efficiency of 3-chloro-4-fluorophenol to the pyrrolidine ring be optimized?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with bulky phosphine ligands (XPhos, SPhos) to enhance steric control .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
  • Temperature Gradient : Optimize reaction time/yield via stepwise heating (40→100°C) to minimize side reactions .
  • Monitoring : Track progress via TLC or LC-MS to identify intermediates and byproducts.

Q. What role do the chloro and fluoro substituents play in the compound’s reactivity?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Cl and F groups activate the phenoxy ring for nucleophilic substitution by increasing electrophilicity at the para position .
  • Steric Hindrance : The 3-Cl-4-F arrangement may influence π-stacking interactions in biological assays or catalytic systems.
  • Stability : Fluorine’s inductive effect enhances hydrolytic stability of the phenoxy moiety compared to non-halogenated analogs .

Q. How can competing side reactions during Boc deprotection be mitigated?

  • Methodological Answer :
  • Acid Selection : Use HCl in dioxane (1–4 M) instead of TFA to avoid over-acidification, which can degrade the pyrrolidine backbone .
  • Temperature Control : Deprotect at 0–10°C to minimize racemization at chiral centers .
  • Quenching : Neutralize excess acid with aqueous NaHCO₃ immediately post-reaction to stabilize the free amine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.